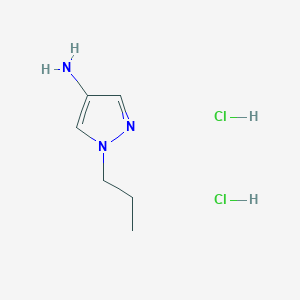
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is C6H11N3.2HCl . The molecular weight is 198.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride include a molecular weight of 198.1 . More detailed properties like melting point, boiling point, and density were not found in the sources I retrieved .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions involving carboxylic acids, amides, and other nucleophiles, leading to a variety of heterocyclic structures. These reactions often employ compounds like 1H-pyrazole-3-carboxylic acid and 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid as starting materials, which undergo reactions with hydrazine, hydroxylamine hydrochloride, and other reagents. The resulting products are structurally diverse, showing the versatility of pyrazole derivatives in heterocyclic chemistry (Bildirici et al., 2007).
Generation of Structurally Diverse Libraries
Pyrazole derivatives are also used as starting materials for the generation of structurally diverse compound libraries. These libraries are created through various alkylation and ring closure reactions, leading to the formation of a wide range of compounds, including dithiocarbamates, thioethers, and numerous NH-azoles. The diversity of the resulting compound library showcases the potential of pyrazole derivatives in medicinal chemistry and drug discovery (Roman, 2013).
Antibacterial and Antimicrobial Applications
Several derivatives synthesized from pyrazole compounds demonstrate significant antibacterial and antimicrobial activities. For instance, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).
Synthesis and Pharmacological Application
Pharmacological Applications
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride derivatives are investigated for various pharmacological activities. Compounds like 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. These compounds showed significant potential, with certain derivatives reducing immobility time in animal models, indicating their antidepressant effects. This highlights the relevance of pyrazole derivatives in the development of new therapeutic agents (Mathew et al., 2014).
Eigenschaften
IUPAC Name |
1-propylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-3-9-5-6(7)4-8-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNEZJAWQMUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
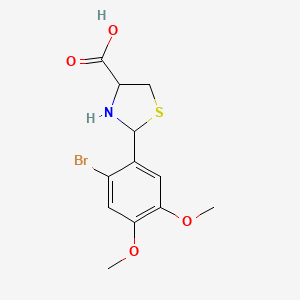
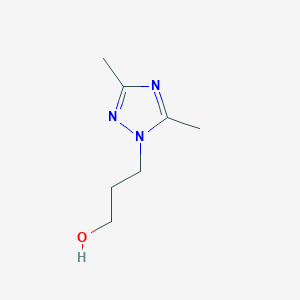
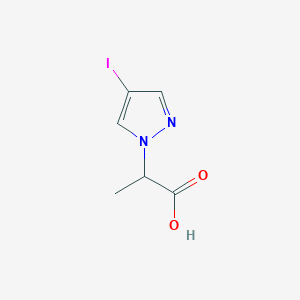
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
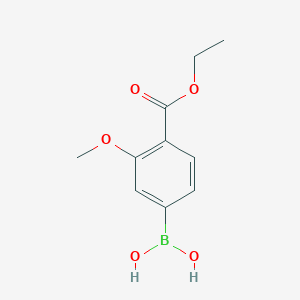
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)
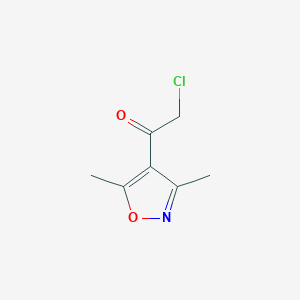


![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)